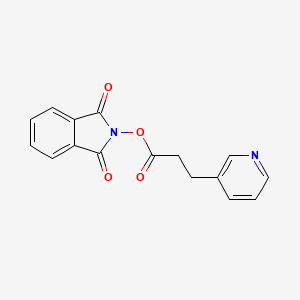
1,3-Dioxoisoindolin-2-yl 3-(pyridin-3-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxoisoindolin-2-yl 3-(pyridin-3-yl)propanoate is a compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3. The presence of a pyridin-3-yl group attached to the propanoate moiety adds to its structural complexity and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxoisoindolin-2-yl 3-(pyridin-3-yl)propanoate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold, which can then be further functionalized . One common method involves the use of phthalic anhydride and alanine in the presence of triethylamine and toluene, followed by refluxing and subsequent purification .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale organic synthesis techniques. These methods may include the use of transition-metal-catalyzed reactions and organocatalytic methods to achieve high yields and purity. The use of environmentally friendly and sustainable approaches is also emphasized in industrial settings .
化学反应分析
Types of Reactions
1,3-Dioxoisoindolin-2-yl 3-(pyridin-3-yl)propanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can result in a variety of functionalized isoindoline-1,3-dione derivatives .
科学研究应用
1,3-Dioxoisoindolin-2-yl 3-(pyridin-3-yl)propanoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a bioactive compound with anticancer and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer.
Industry: Utilized in the production of materials such as dyes, colorants, and polymer additives.
作用机制
The mechanism of action of 1,3-Dioxoisoindolin-2-yl 3-(pyridin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes or proteins, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
3-(1,3-Dioxoisoindolin-2-yl)propanal: A related compound with similar structural features.
Ethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate: Another derivative with comparable properties.
1,3-Dioxoisoindolin-2-yl 2-methylbutanoate: A structurally similar compound with different functional groups.
Uniqueness
1,3-Dioxoisoindolin-2-yl 3-(pyridin-3-yl)propanoate is unique due to the presence of the pyridin-3-yl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C16H12N2O4 |
|---|---|
分子量 |
296.28 g/mol |
IUPAC 名称 |
(1,3-dioxoisoindol-2-yl) 3-pyridin-3-ylpropanoate |
InChI |
InChI=1S/C16H12N2O4/c19-14(8-7-11-4-3-9-17-10-11)22-18-15(20)12-5-1-2-6-13(12)16(18)21/h1-6,9-10H,7-8H2 |
InChI 键 |
XZXUFDAJBSOQMC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)CCC3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















